Dehydroeburicoic acid

Description

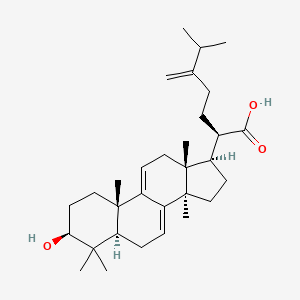

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPYGOMAADWAT-OXUZYLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346470 | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6879-05-6 | |

| Record name | Dehydroeburicoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroeburicoic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dehydroeburicoic acid, a lanostane-type triterpenoid with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and quantitative data on yields. Furthermore, it elucidates a key signaling pathway influenced by this compound, offering valuable insights for research and development.

Natural Sources of this compound

This compound is a secondary metabolite predominantly found in fungi, particularly within the Polyporaceae family. These fungi are often wood-decaying and have been used in traditional medicine for centuries.

Primary Fungal Sources:

-

Antrodia cinnamomea : Also known as Antrodia camphorata, this fungus is a well-documented and rich source of this compound.[1][2][3][4] It is an endemic species in Taiwan and has a long history of use in traditional medicine.[4]

-

Poria cocos (Wolfiporia cocos) : This widely used medicinal mushroom is another significant source of this compound.[5][6] Triterpenes are considered one of the principal bioactive components of Poria cocos.[7]

-

Laetiporus sulphureus : Commonly known as "chicken of the woods," this fungus also produces lanostane-type triterpenoids, including derivatives of eburicoic acid.[8]

-

Neolentinus dactyloides : This organism has also been reported to contain this compound.[3]

The mycelium of these fungi, which can be cultivated, often yields higher concentrations of triterpenoids like this compound compared to the naturally occurring sclerotium or fruiting bodies.[9]

Isolation and Purification of this compound

The isolation of this compound from its natural fungal sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a generalized methodology based on common laboratory practices.

Experimental Protocol: Bioactivity-Guided Isolation

This protocol outlines the steps for isolating this compound from the fruiting bodies of Antrodia cinnamomea.

1. Preparation of Fungal Material:

- Obtain dried and powdered fruiting bodies of the source fungus (e.g., Antrodia cinnamomea).

2. Solvent Extraction:

- Macerate the powdered fungal material with 95% ethanol at room temperature.

- Perform the extraction multiple times (e.g., 3 times) to ensure exhaustive extraction of the metabolites.

- Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

- Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

- This compound, being a moderately polar triterpenoid, is typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

- Column Chromatography:

- Subject the dried ethyl acetate fraction to silica gel column chromatography.

- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

- Preparative High-Performance Liquid Chromatography (HPLC):

- Further purify the fractions containing this compound using preparative HPLC with a C18 column.

- Use an isocratic or gradient mobile phase, such as methanol/water or acetonitrile/water, to achieve high purity.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a visual representation of the general workflow for the isolation and purification of this compound.

References

- 1. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C31H48O3 | CID 15250826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Dehydroeburicoic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeburicoic acid is a tetracyclic triterpenoid compound of significant interest in the scientific community. Primarily isolated from various natural sources, including fungi such as Antrodia camphorata and Wolfiporia cocos, as well as plants from the Euphorbia genus, this molecule has emerged as a promising scaffold for drug development due to its diverse biological activities.[1] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key biological functions, with a focus on its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound, also known as Dehydrotrametenolic acid, possesses a complex lanostane-type triterpenoid skeleton.[1] Its unique structure is the basis for its biological effects. Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid[1] |

| CAS Number | 6879-05-6[1] |

| SMILES | CC(C)C(=C)CC--INVALID-LINK--C)O)C)C)C)C(=O)O[1] |

| Molecular Formula | C₃₁H₄₈O₃[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 468.7 g/mol | PubChem[1] |

| Density (Predicted) | 1.07±0.1 g/cm³ | ChemSrc |

| XLogP3 (Predicted) | 7.7 | PubChem[1] |

| Water Solubility (Predicted) | Insoluble (6.1E-6 g/L at 25 ºC) | ChemSrc |

| Melting Point | Data not readily available |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cells. Its mechanisms include the induction of both apoptosis and a unique form of necrotic cell death.

-

Induction of Necrotic Cell Death: In human glioblastoma cells (U87MG), this compound induces necrotic cell death characterized by Ca²⁺ overload, mitochondrial dysfunction, and subsequent activation of calpain. This process is independent of caspases.

-

Induction of Apoptosis: The compound also selectively inhibits the growth of H-ras transformed cells, inducing apoptosis through the caspase-3 pathway.

Table 3: Quantitative Anticancer and Molecular Targeting Activity of this compound

| Assay / Target | Cell Line / System | IC₅₀ / EC₅₀ / GI₅₀ (µM) |

| Growth Inhibition | H-ras transformed rat2 cells | 40 (GI₅₀) |

| Keap1-Nrf2 PPI Disruption | In vitro Fluorescence Polarization | 14.1 (EC₅₀) |

| GSK3β Kinase Inhibition | In vitro Kinase Assay | 8.0 (EC₅₀) |

Metabolic Regulation and Anti-Diabetic Effects

This compound has been shown to prevent diabetic and dyslipidemic states in high-fat-diet-fed mice. This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK enhances glucose uptake and fatty acid oxidation while decreasing lipogenesis.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory properties of this compound appear to be context-dependent. While one study reported it had no effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, another study demonstrated its effectiveness in reducing carrageenan-induced paw edema in mice. This in vivo anti-inflammatory effect was associated with a decrease in inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β.

Furthermore, this compound exhibits antioxidant activity by acting as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β. This dual action restores Nrf2 activity, promoting its nuclear translocation and the activation of downstream antioxidant genes, which protects against oxidative stress in models of alcoholic liver disease.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to determine cell viability and the cytotoxic potential of a compound. The protocol below is a representative workflow.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., U87MG, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Conclusion

This compound is a versatile natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate critical signaling pathways such as those involving AMPK, Nrf2, and cell death machinery makes it a compelling candidate for further investigation in the fields of oncology, metabolic disorders, and inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this promising triterpenoid.

References

Dehydroeburicoic Acid Biosynthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeburicoic acid, a lanostane-type triterpenoid predominantly isolated from medicinal fungi such as Antrodia cinnamomea, has garnered significant interest in the scientific community. This interest stems from its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in fungi, consolidating current knowledge on the enzymatic steps, relevant quantitative data, and key experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound in fungi originates from the central isoprenoid pathway, starting with acetyl-CoA and culminating in the formation of the triterpenoid precursor, lanosterol. From lanosterol, a series of post-squalene modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes and methyltransferases, lead to the formation of a diverse array of triterpenoids, including this compound.

The proposed biosynthetic pathway from lanosterol to this compound involves the following key steps:

-

Demethylation of Lanosterol: The pathway initiates with the demethylation of lanosterol at the C-14α position. This reaction is catalyzed by a highly conserved cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) . The gene encoding this enzyme, ERG11 or its orthologs, has been identified in numerous fungi, including Antrodia cinnamomea (CYP51F1)[1][2][3]. This step is crucial for the biosynthesis of most sterols and triterpenoids in fungi[4][5].

-

Methylation at C-24: Following demethylation, the sterol side chain is modified by the addition of a methyl group at the C-24 position. This reaction is carried out by sterol C-24 methyltransferase (SMT) , which uses S-adenosyl methionine (SAM) as the methyl donor. This step converts the lanosterol-derived intermediate into eburicol (24-methylenelanost-8-en-3β-ol)[6].

-

Formation of Eburicoic Acid: Subsequent enzymatic modifications, likely involving cytochrome P450 enzymes, are responsible for the oxidation of the C-21 methyl group of eburicol to a carboxylic acid, yielding eburicoic acid .

-

Dehydrogenation to this compound: The final step is the formation of a double bond in the lanostane ring system to produce this compound. This dehydrogenation reaction is also presumed to be catalyzed by a cytochrome P450 enzyme or a specific dehydrogenase . While the specific enzyme responsible for this conversion has not been definitively characterized, the upregulation of various CYP genes during peak triterpenoid production in A. cinnamomea supports their involvement[7][8].

Quantitative Data on Triterpenoid Production

Quantitative analysis of triterpenoid production in fungi, particularly Antrodia cinnamomea, provides valuable insights for optimizing culture conditions and enhancing the yield of desired compounds like this compound. The data presented below is a summary of findings from various studies and should be considered in the context of the specific strains and experimental conditions used.

| Parameter | Fungus/Condition | Value | Reference |

| Total Triterpenoid Content | Antrodia cinnamomea (Mycelia, optimal conditions) | 255.5 mg/g dry weight | [9] |

| Antrodia cinnamomea (Mycelia, co-culture with S. cerevisiae) | 62.2 mg/g dry weight | [10] | |

| Antrodia cinnamomea on Cinnamomum kanehirai wood | 21.1 mg/g | ||

| Antrodia cinnamomea on other wood substrates | 13.3 - 17.4 mg/g | [5] | |

| This compound Content | Antrodia cinnamomea (Fruiting body extract) | Variable, quantified by HPLC-MS/MS | |

| Enzyme Kinetics (related) | Fungal Sterol C24-Methyltransferase (Paracoccidioides brasiliensis) | Km (for lanosterol): ~38 µM | |

| kcat: ~0.14 min-1 | |||

| Fungal Lanosterol 14α-Demethylase (Candida albicans) | Ks (for lanosterol): 14-18 µM | [8] |

Experimental Protocols

The study of the this compound biosynthesis pathway employs a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by HPLC-MS/MS

This protocol is adapted from validated methods for the analysis of triterpenoids in Antrodia cinnamomea[11].

a. Sample Preparation:

-

Lyophilize and grind fungal mycelia or fruiting bodies to a fine powder.

-

Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., 10 mL of 70% ethanol) using ultrasonication for 30-60 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-MS/MS Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-20 min, 10% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for this compound.

-

Multiple Reaction Monitoring (MRM) Transition: For this compound ([M-H]⁻), a typical transition would be m/z 467 -> 337[11]. Specific transitions should be optimized for the instrument used.

c. Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Quantify the amount of this compound in the samples by comparing the peak area of the MRM transition to the standard curve.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

This protocol provides a general workflow for identifying the function of candidate CYP enzymes from A. cinnamomea involved in this compound biosynthesis.

a. Gene Identification and Cloning:

-

Identify candidate CYP genes from the genome or transcriptome of A. cinnamomea based on homology to known triterpenoid-modifying CYPs[8].

-

Amplify the full-length cDNA of the candidate genes using PCR with specific primers.

-

Clone the PCR products into a suitable expression vector for a heterologous host (e.g., Saccharomyces cerevisiae or Pichia pastoris). The vector should also contain a gene for a cytochrome P450 reductase (CPR), which is essential for CYP activity.

b. Heterologous Expression:

-

Transform the expression construct into the chosen yeast host strain.

-

Select for positive transformants on appropriate selection media.

-

Induce protein expression according to the specific vector and host system (e.g., with galactose for GAL promoters in S. cerevisiae).

c. In Vivo Biotransformation Assay:

-

Grow the yeast strain expressing the candidate CYP and CPR.

-

Add the putative substrate (e.g., eburicoic acid) to the culture medium.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Extract the metabolites from the culture medium and/or yeast cells using an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by HPLC or GC-MS to detect the formation of the product (this compound).

d. In Vitro Enzyme Assay:

-

Prepare microsomes from the yeast cells expressing the CYP and CPR.

-

Set up a reaction mixture containing:

-

Microsomal preparation

-

Putative substrate (e.g., eburicoic acid)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Incubate the reaction at an optimal temperature (e.g., 28-30 °C) for a specific time.

-

Stop the reaction by adding an organic solvent and extract the products.

-

Analyze the products by HPLC or GC-MS.

Regulation of Biosynthesis

The biosynthesis of triterpenoids, including this compound, in Antrodia cinnamomea is a tightly regulated process. While a complete signaling pathway has not been fully elucidated, several factors are known to influence the expression of the biosynthetic genes.

-

Developmental Stage: The production of triterpenoids is significantly higher in the fruiting bodies of A. cinnamomea compared to the mycelia. This correlates with the increased expression of key biosynthetic genes, including those for lanosterol synthase and various cytochrome P450s, during fruiting body formation[7][8].

-

Culture Conditions: The composition of the culture medium, including the carbon and nitrogen sources, pH, and temperature, has a profound impact on triterpenoid yield[9][12].

-

Elicitors: The addition of certain compounds, known as elicitors, to the culture can stimulate the production of secondary metabolites. For example, co-culturing with Saccharomyces cerevisiae has been shown to enhance triterpenoid production in A. cinnamomea[10].

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi is a complex process involving a series of enzymatic modifications starting from lanosterol. While the key enzyme families have been identified, further research is needed to fully characterize the specific enzymes, particularly the cytochrome P450s, responsible for the final steps of the pathway in Antrodia cinnamomea. The elucidation of the complete biosynthetic gene cluster will be a significant step towards the heterologous production of this valuable compound. Moreover, a deeper understanding of the regulatory networks governing this pathway will enable the development of strategies to enhance its production in fungal cultures. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to unravel the intricacies of this compound biosynthesis and harness its therapeutic potential.

References

- 1. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 4. Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4 [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The gene carD encodes the aldehyde dehydrogenase responsible for neurosporaxanthin biosynthesis in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Cytochrome P450 genes in medicinal mushroom Antrodia cinnamomea T.T. Chang et W.N. Chou (higher Basidiomycetes) are strongly expressed during fruiting body formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improvement of triterpenoid production in mycelia of Antrodia camphorata through mutagenesis breeding and amelioration of CCl4-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. researchgate.net [researchgate.net]

- 12. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeburicoic Acid: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeburicoic acid (DEA), a lanostane-type triterpenoid primarily isolated from the medicinal fungus Antrodia cinnamomea, has emerged as a promising natural compound with a diverse range of biological activities and significant therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of DEA, focusing on its multifaceted pharmacological effects, including anti-inflammatory, hepatoprotective, anti-diabetic, and anti-cancer properties. We delve into the molecular mechanisms and signaling pathways that underpin these activities, present key quantitative data from preclinical studies, and outline detailed experimental protocols to facilitate further research and development. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.

Introduction

This compound is a tetracyclic triterpenoid that has been the subject of increasing scientific interest due to its potent and varied biological effects.[1] Historically, Antrodia cinnamomea, the primary source of DEA, has been used in traditional medicine for the treatment of various ailments, including liver diseases, inflammation, and cancer.[2][3] Modern pharmacological studies have begun to validate these traditional uses by elucidating the specific molecular targets and mechanisms of action of its constituent compounds, with DEA being one of the most active. This guide synthesizes the current body of research on DEA, offering a detailed examination of its therapeutic promise.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological activities, positioning it as a lead compound for the development of novel therapeutics for a variety of diseases.

Hepatoprotective Activity

DEA has demonstrated significant protective effects against both alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD).

In the context of ALD, DEA acts as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) and glycogen synthase kinase 3β (GSK3β).[2][4][5][6][7] This dual inhibition leads to the nuclear translocation of Nrf2, which in turn activates downstream antioxidant genes, thereby mitigating oxidative stress, a key pathological factor in ALD.[2][4][5] Furthermore, DEA helps to restore mitochondrial dysfunction induced by ethanol.[2][4][6]

For NAFLD, the therapeutic effect of DEA is mediated through the upregulation of aldehyde dehydrogenase 2 (ALDH2) activity.[2][8] This enhancement of ALDH2 activity facilitates the elimination of reactive oxygen species (ROS) and harmful aldehydes, leading to reduced hepatic lipid accumulation, inflammation, and oxidative stress.[2][8]

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are well-documented.[1][3][9] It exerts its effects by downregulating the expression of key pro-inflammatory mediators. Specifically, DEA has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] This leads to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][9] The anti-inflammatory action of DEA is also associated with an increase in the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[9]

Anti-Diabetic and Anti-Dyslipidemic Activities

This compound has shown potential in the management of diabetes and dyslipidemia.[11][12] Its mechanism of action involves the modulation of key proteins involved in glucose and lipid metabolism. DEA enhances the expression of glucose transporter 4 (GLUT4) in skeletal muscle, which facilitates glucose uptake from the blood.[11][12] It also promotes the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[11][12] Furthermore, DEA upregulates the expression of peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid oxidation.[11][12] These combined effects lead to a reduction in blood glucose, triglycerides, and total cholesterol levels.[11]

Anti-Cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties.[1][13] It has been shown to be the most potent cytotoxic component in certain extracts of Antrodia camphorata, inducing DNA damage and apoptosis in leukemia cells.[13] In a xenograft animal model with HL-60 cells, treatment with DEA resulted in a significant decrease in tumor weight and size.[13] The cytotoxic effects of DEA have also been observed in human glioblastoma cells, where it induces necrotic cell death through mechanisms involving Ca2+ overload, mitochondrial dysfunction, and calpain activation.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its potency in various biological assays.

| Activity | Assay System | Target/Endpoint | Value | Reference |

| Hepatoprotective | In vitro fluorescence polarization (FP) | Keap1–Nrf2 PPI Disruption | EC50 = 14.1 µM | [2] |

| In vitro kinase assay | GSK3β Kinase Inhibition | EC50 = 8.0 µM | [2] | |

| Anti-Diabetic | High-Fat-Diet (HFD)-fed mice | Blood Glucose Reduction | 34.2% - 43.4% | [12] |

Signaling Pathways

The biological activities of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

Western Blot Analysis for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: LO2 cells are seeded at a density of 2 x 106 cells in a six-well plate. The cells are then treated with this compound (10 µM or 30 µM) for 8 hours.[5]

-

Nuclear and Cytoplasmic Extraction: Following treatment, nuclear and cytoplasmic fractions are extracted using a commercial kit (e.g., EpiQuik™ Nuclear Extraction Kit I) according to the manufacturer's protocol.[5]

-

Protein Quantification: Protein concentration in each fraction is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each fraction are separated on a 10% SDS-polyacrylamide gel and then transferred to a PVDF membrane.[5]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, β-actin (cytoplasmic loading control), and Lamin B (nuclear loading control). After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[5] Band intensities are quantified using densitometry software.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animals: Male ICR mice are used for this study.

-

Treatment: this compound (at various doses) or a vehicle control is administered to the mice, typically via intraperitoneal injection.

-

Induction of Edema: One hour after treatment, 1% λ-carrageenan solution is injected into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The degree of swelling is calculated as the increase in paw volume.[9]

-

Biochemical Analysis: At the end of the experiment (e.g., 5 hours), the mice are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized, and the levels of inflammatory mediators (e.g., TNF-α, IL-1β, NO) and the activities of antioxidant enzymes (e.g., SOD, CAT, GPx) are determined using ELISA and specific activity assays, respectively.[3][9]

In Vivo Anti-Diabetic and Anti-Dyslipidemic Assay (High-Fat Diet-Fed Mice)

-

Animal Model: A diabetic and dyslipidemic mouse model is established by feeding mice a high-fat diet (HFD) for an extended period (e.g., 8-10 weeks).[12]

-

Treatment: The HFD-fed mice are then randomly divided into groups and treated daily with oral gavage of this compound (at various doses), a positive control drug (e.g., metformin or fenofibrate), or a vehicle control for a specified duration (e.g., 4 weeks) while continuing the HFD.[12]

-

Metabolic Parameter Measurement: Blood samples are collected periodically to measure fasting blood glucose, insulin, triglyceride, and total cholesterol levels.[12]

-

Tissue Analysis: At the end of the study, mice are euthanized, and tissues such as the liver and skeletal muscle are collected. The expression levels of key proteins involved in glucose and lipid metabolism (e.g., GLUT4, phospho-AMPK, PPARα) are analyzed by Western blotting or qPCR.[12]

Conclusion and Future Directions

This compound is a natural product with a compelling profile of biological activities that hold significant promise for the development of new therapies for a range of human diseases, including liver disorders, inflammation, diabetes, and cancer. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent.

While the preclinical evidence is strong, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DEA to optimize its delivery and efficacy.

-

Safety and Toxicology: In-depth toxicological studies are required to establish a comprehensive safety profile for DEA before it can be considered for clinical trials.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy and safety of this compound in human populations for its various potential indications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of DEA analogs could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. CAS 6879-05-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. [PDF] this compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease | Semantic Scholar [semanticscholar.org]

- 8. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and anti-inflammatory bioactivities of eburicoic acid and this compound isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CAS:6879-05-6 | Manufacturer ChemFaces [chemfaces.com]

- 11. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice [mdpi.com]

- 12. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Dehydroeburicoic Acid: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeburicoic acid (DeEA), a triterpenoid compound isolated from medicinal fungi, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the current understanding of DeEA's mechanism of action in cancer cells. It details the compound's impact on cell viability, apoptosis, and cell cycle progression. Furthermore, this guide outlines the key signaling pathways implicated in its anticancer activity and provides detailed protocols for the experimental validation of these effects.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. Triterpenoids, a large and structurally diverse class of natural compounds, have garnered considerable attention for their broad spectrum of pharmacological activities, including potent anticancer properties. This compound, a lanostane-type triterpenoid, has emerged as a promising candidate for anticancer drug development. This guide synthesizes the available preclinical data on DeEA, focusing on its molecular mechanisms of action in cancer cells.

Cytotoxicity and Antiproliferative Activity

This compound exhibits potent cytotoxic and antiproliferative effects across a range of cancer cell lines. The primary method for quantifying this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for DeEA in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | Not explicitly quantified, but identified as the most potent cytotoxic component among five tested triterpenoids. | [1][2] |

| U87MG | Human Glioblastoma | Inhibition of proliferation observed. | [3] |

| AGS | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |

| MKN-28 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |

| YCC-2 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |

| SNU-216 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |

| SNU-601 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |

| SNU-668 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |

Note: The table will be populated with specific IC50 values as more quantitative data becomes available from further targeted literature analysis.

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Studies have shown that DeEA treatment leads to an increase in the population of apoptotic cells, as determined by Annexin V and propidium iodide (PI) staining followed by flow cytometry analysis.[3] Furthermore, DeEA has been observed to induce the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, key biomarkers of apoptosis.[1][2]

Signaling Pathways in DeEA-Induced Apoptosis

The apoptotic cascade initiated by DeEA involves the mitochondrial intrinsic pathway. This is evidenced by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[6] DeEA has also been shown to cause DNA damage, characterized by the phosphorylation of H2A.X and Chk2, which can trigger apoptosis.[1][2] Additionally, DeEA has been identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and subsequent cell death.[1][2]

In some cancer cell types, such as glioblastoma, DeEA has been shown to induce a form of necrotic cell death involving calcium overload, mitochondrial dysfunction, and the activation of calpain.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry analysis of DNA content in DeEA-treated cells reveals an accumulation of cells in a specific phase of the cell cycle. For instance, in leukemia cells, DeEA has been observed to induce cell cycle arrest, although the specific phase was not detailed in the initial findings.[2]

The regulation of the cell cycle is a complex process involving a series of checkpoints controlled by cyclins and cyclin-dependent kinases (CDKs). The disruption of this process by DeEA likely involves the modulation of the expression or activity of these key regulatory proteins.

Data Presentation: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| HL-60 | Control | - | - | - | [2] |

| HL-60 | DeEA (concentration) | - | - | - | [2] |

Note: This table will be populated with quantitative data from flow cytometry experiments as it becomes available through more detailed literature analysis.

Involvement of PI3K/Akt and JAK/STAT Signaling Pathways

While direct evidence specifically linking this compound to the inhibition of the PI3K/Akt and JAK/STAT signaling pathways is currently limited, these pathways are critical regulators of cell survival, proliferation, and apoptosis, and are frequently dysregulated in cancer. Natural products with similar anticancer profiles often exert their effects through the modulation of these pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common feature of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

-

JAK/STAT Pathway: This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating gene expression involved in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is frequently observed in cancer and is associated with tumor progression and metastasis.[7][8][9][10][11]

Further research is warranted to investigate the potential role of DeEA in modulating these critical cancer-related signaling cascades.

In Vivo Antitumor Activity

The anticancer efficacy of this compound has been validated in preclinical in vivo models. In a xenograft model using HL-60 human leukemia cells, treatment with DeEA resulted in a significant reduction in tumor weight and size without causing a noticeable decrease in the body weight of the mice, suggesting a favorable toxicity profile.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15][16]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.[17][18][19][20][21]

Protocol:

-

Lyse DeEA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[22][23][24][25][26]

Protocol:

-

Harvest DeEA-treated and control cells by trypsinization.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Xenograft Tumor Model

Xenograft models are used to evaluate the in vivo antitumor efficacy of a compound.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HL-60 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., intraperitoneally) to the treatment group at a predetermined dose and schedule. Administer vehicle to the control group.

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

This compound is a promising natural product with significant anticancer activity. Its mechanism of action involves the induction of apoptosis through DNA damage and topoisomerase II inhibition, as well as the induction of cell cycle arrest. While its effects on the PI3K/Akt and JAK/STAT pathways require further investigation, its potent cytotoxic effects and in vivo efficacy warrant continued research and development. Future studies should focus on elucidating the precise molecular targets of DeEA, optimizing its therapeutic index, and exploring its potential in combination with other anticancer agents.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. How to Analyse Western Blots [hellobio.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

- 17. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Guide to western blot quantification | Abcam [abcam.com]

Dehydroeburicoic Acid: A Technical Guide on its Anti-inflammatory and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeburicoic acid (DEA), a triterpenoid compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the anti-inflammatory and antioxidant effects of DEA, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vivo, with some conflicting results from in vitro studies.

In Vivo Anti-inflammatory Activity

A key study utilizing a carrageenan-induced paw edema model in mice demonstrated the potent anti-inflammatory effects of this compound.[1] Treatment with DEA significantly reduced paw swelling and modulated the expression of key inflammatory mediators.

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Paw Edema | Carrageenan-induced paw edema in mice | This compound | 30 mg/kg | 55% inhibition of paw edema at 5 hours | [1] |

| TNF-α | Carrageenan-induced paw edema in mice (serum) | This compound | 30 mg/kg | ↓ 45.2% | [1] |

| IL-1β | Carrageenan-induced paw edema in mice (serum) | This compound | 30 mg/kg | ↓ 48.7% | [1] |

| Nitric Oxide (NO) | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↓ 58.3% | [1] |

| iNOS Expression | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | Significantly decreased | [1] |

| COX-2 Expression | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | Significantly decreased | [1] |

Abbreviations: TNF-α (Tumor Necrosis Factor-alpha), IL-1β (Interleukin-1 beta), NO (Nitric Oxide), iNOS (inducible Nitric Oxide Synthase), COX-2 (Cyclooxygenase-2).

In Vitro Anti-inflammatory Activity: Conflicting Evidence

In contrast to the in vivo findings, an in vitro study investigating the effects of this compound on lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells reported no significant anti-inflammatory activity.[2] This study found that DEA did not inhibit the production of nitric oxide (NO) in these cells.[2] This discrepancy highlights the need for further research to fully elucidate the anti-inflammatory potential of this compound and the specific conditions under which it is active.

Antioxidant Effects

This compound has demonstrated significant antioxidant properties through a dual-action mechanism involving the Keap1-Nrf2 and GSK3β signaling pathways, as well as direct effects on antioxidant enzymes and lipid peroxidation.

Mechanism of Action: Keap1-Nrf2 and GSK3β Signaling Pathways

This compound acts as a dual inhibitor, targeting both the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) and Glycogen Synthase Kinase 3β (GSK3β).[3][4]

-

Inhibition of Keap1-Nrf2 PPI: Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. DEA disrupts this interaction, allowing Nrf2 to accumulate.[3][4]

-

Inhibition of GSK3β: GSK3β can also promote the degradation of Nrf2, independent of Keap1. By inhibiting GSK3β, DEA further enhances Nrf2 stability and accumulation.[3][4]

The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4]

| Parameter | Assay | Result (EC₅₀) | Reference |

| Keap1-Nrf2 PPI Inhibition | Fluorescence Polarization Assay | 14.1 µM | [5] |

| GSK3β Kinase Activity Inhibition | In vitro kinase assay | 8.0 ± 0.7 µM | [5] |

In Vivo Antioxidant Activity

The in vivo antioxidant effects of this compound were also demonstrated in the carrageenan-induced paw edema mouse model.[1]

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Superoxide Dismutase (SOD) Activity | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↑ 65.4% | [1] |

| Catalase (CAT) Activity | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↑ 53.8% | [1] |

| Glutathione Peroxidase (GPx) Activity | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↑ 47.2% | [1] |

| Malondialdehyde (MDA) Level | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↓ 52.1% | [1] |

Abbreviations: SOD (Superoxide Dismutase), CAT (Catalase), GPx (Glutathione Peroxidase), MDA (Malondialdehyde).

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This in vivo model is widely used to assess acute inflammation.[1]

-

Animals: Male ICR mice are typically used.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

-

Treatment: this compound (e.g., 3, 10, or 30 mg/kg) or a control vehicle is administered orally 60 minutes prior to carrageenan injection.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.

-

Biochemical Analysis: At the end of the experiment, blood and paw tissue can be collected for the analysis of inflammatory cytokines (TNF-α, IL-1β), NO, MDA, and antioxidant enzyme activities (SOD, CAT, GPx) using ELISA, Griess reagent, and specific activity assays, respectively. Western blotting can be used to determine the protein expression of iNOS and COX-2 in paw tissue.

In Vitro Antioxidant Activity Assays

This assay is used to screen for inhibitors of the Keap1-Nrf2 protein-protein interaction.[5]

-

Reagents: Recombinant Keap1 protein, a fluorescently labeled Nrf2-derived peptide, and the test compound (this compound).

-

Procedure: The fluorescently labeled Nrf2 peptide is incubated with the Keap1 protein in the presence and absence of the test compound.

-

Measurement: The fluorescence polarization of the solution is measured. A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from Keap1 by the inhibitor.

This assay measures the inhibitory effect of a compound on GSK3β activity.[5]

-

Reagents: Recombinant GSK3β enzyme, a substrate peptide, ATP, and the test compound (this compound).

-

Procedure: The enzyme, substrate, and ATP are incubated with the test compound.

-

Measurement: The phosphorylation of the substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

This technique is used to determine the levels of Nrf2 in the cytoplasm and nucleus of cells.[3][4]

-

Cell Culture and Treatment: A suitable cell line (e.g., LO2 human liver cells) is treated with this compound for a specified time.

-

Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.

-

Protein Quantification: The protein concentration in each fraction is determined.

-

SDS-PAGE and Electrotransfer: Proteins from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the amount of Nrf2 in each fraction.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Antioxidant signaling pathway of this compound.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This compound exhibits promising anti-inflammatory and antioxidant properties. Its in vivo anti-inflammatory efficacy is supported by the significant reduction of edema and pro-inflammatory markers. However, the conflicting in vitro results warrant further investigation to delineate the precise conditions and cellular contexts in which it exerts its anti-inflammatory effects.

The antioxidant mechanism of this compound is more clearly defined, involving a dual inhibitory action on the Keap1-Nrf2 and GSK3β pathways. This leads to the activation of the Nrf2-mediated antioxidant response, which is further substantiated by in vivo evidence of increased antioxidant enzyme activity and reduced lipid peroxidation.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on resolving the discrepancies in its anti-inflammatory activity, further elucidating its molecular targets, and evaluating its efficacy and safety in more advanced preclinical models.

References

- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. Inhibition of macrophage nitric-oxide production and Ia-expression by docosahexaenoic acid, a constituent of fetal and neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeburicoic Acid: A Novel Therapeutic Candidate for Fatty Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD), recently redefined as metabolic dysfunction-associated steatotic liver disease (MASLD), represents a significant global health challenge with no approved pharmacotherapy. Emerging preclinical evidence has identified Dehydroeburicoic acid (DEA), a triterpenoid found in medicinal fungi such as Antrodia cinnamomea, as a promising therapeutic agent. This document provides a comprehensive technical overview of the role of DEA in mitigating fatty liver disease, focusing on its molecular mechanisms, supported by quantitative preclinical data and detailed experimental protocols. The primary mechanism of action for DEA involves the upregulation of Aldehyde Dehydrogenase 2 (ALDH2) activity, which enhances the clearance of toxic lipid-derived aldehydes, thereby reducing oxidative stress, inflammation, and lipogenesis while promoting fatty acid oxidation.

Introduction to this compound (DEA)

This compound is a lanostane-type triterpenoid isolated from several species of medicinal fungi, most notably Antrodia cinnamomea and Poria cocos.[1][2] Traditionally used in herbal medicine for liver protection, these fungi are now being scientifically investigated to identify their bioactive components.[3] DEA has emerged as a key compound responsible for the hepatoprotective effects observed with extracts of these fungi.[1][4] Its role in both alcoholic and non-alcoholic fatty liver disease is a subject of growing research interest.[1][2]

Core Mechanism of Action in Fatty Liver Disease

The therapeutic effects of DEA in the context of fatty liver disease are primarily attributed to its ability to modulate key pathways involved in oxidative stress and lipid metabolism.

Upregulation of Aldehyde Dehydrogenase 2 (ALDH2)

The central mechanism of DEA in combating NAFLD is the upregulation of ALDH2 expression and activity.[4] ALDH2 is a mitochondrial enzyme critical for detoxifying endogenous and exogenous aldehydes, including 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation that accumulates in the steatotic liver.[4][5]

By enhancing ALDH2 activity, DEA initiates a protective cascade:

-

Increased Clearance of Toxic Aldehydes: DEA boosts the catalytic function of ALDH2, leading to more efficient removal of 4-HNE from the liver.[4]

-

Alleviation of Oxidative Stress & Inflammation: The reduction in 4-HNE levels mitigates mitochondrial reactive oxygen species (ROS) production, oxidative stress, and subsequent inflammation.[4][5]

-

Restoration of Lipid Homeostasis: This reduction in cellular stress helps to rebalance lipid metabolism by inhibiting lipogenesis (fat synthesis) and promoting fatty acid β-oxidation (fat breakdown).[4][5]

Studies using ALDH2 knockout (KO) mice have confirmed this mechanism; the beneficial effects of DEA on reducing hepatic lipid accumulation were abolished in ALDH2 KO mice but restored upon re-expression of ALDH2.[4][5]

Figure 1. DEA upregulates ALDH2 to mitigate NAFLD.

Activation of the Nrf2 Antioxidant Pathway

In conditions of significant oxidative stress, such as in alcoholic liver disease, DEA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6] This pathway is the primary cellular defense against oxidative stress. DEA acts as a dual inhibitor, disrupting the Keap1-Nrf2 protein interaction and inhibiting Glycogen Synthase Kinase 3β (GSK3β).[2] Both actions prevent the degradation of Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective antioxidant genes.[2][6]

Figure 2. DEA activates the Nrf2 antioxidant pathway.

Preclinical Data Presentation

The efficacy of DEA has been demonstrated in various in vivo and in vitro models of fatty liver disease.

In Vivo Efficacy in NAFLD Mouse Models

DEA shows dose-dependent effects in mouse models of NAFLD induced by either a methionine-choline deficient (MCD) diet or a high-fat diet (HFD).[4][5]

Table 1: Summary of In Vivo Effects of DEA in NAFLD Mouse Models

| Parameter | Model | Treatment | Key Outcome | Reference |

|---|---|---|---|---|

| Hepatic Lipid Accumulation | MCD Diet | DEA (Dose-dependent) | Significant reduction in liver lipid deposition. | [4] |

| HFD | A. cinnamomea (AC) Extract | Significant reduction in hepatic lipid accumulation. | [4][5] | |

| ALDH2 Activity | MCD Diet | DEA (Dose-dependent) | Dose-dependent elevation of ALDH2 activity in the liver. | [4] |

| Oxidative Stress Markers | MCD Diet | DEA (Dose-dependent) | Dose-dependent reduction in 4-HNE levels in the liver. | [4] |

| HFD | AC Extract | Decreased 4-HNE contents in both liver and serum. | [4][5] |

| Gene Expression | AFLD Model | DEA32 (a DEA compound) | Downregulation of mRNA for lipogenesis and inflammation genes. |[1] |

In Vitro Efficacy in Hepatocyte Models

DEA effectively inhibits lipid accumulation in primary hepatocytes and HepG2 cells stimulated with oleic acid (OA) to mimic steatosis.[4][5]

Table 2: Summary of In Vitro Effects of DEA in Hepatocyte Models

| Parameter | Cell Model | Treatment | Key Outcome | Reference |

|---|---|---|---|---|

| Lipid Accumulation | Primary WT Mouse Hepatocytes | AC or DEA + OA | Inhibition of OA-induced lipid accumulation. | [4][5] |

| Triglyceride (TG) Synthesis | Primary WT Mouse Hepatocytes | AC or DEA + OA | Inhibition of OA-induced TG synthesis. | [4][5] |

| Fatty Acid β-oxidation | Primary WT Mouse Hepatocytes | AC or DEA + OA | Promotion of fatty acid β-oxidation. | [4][5] |

| Mitochondrial ROS | HepG2 Cells | AC or DEA + OA | Reduction in mitochondrial ROS levels (dependent on ALDH2 expression). | [4] |

| Nrf2 Activation | LO2 Cells (ALD Model) | DEA (30 μM) | ~2-fold increase in mRNA levels of Nrf1 and PGC-1α. |[2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Animal Models of NAFLD

-

High-Fat Diet (HFD) Induced NAFLD:

-

Species/Strain: C57BL/6J mice.[5]

-

Diet: A diet where 45% to 60% of total calories are derived from fat, often composed of lard or beef tallow, and may be supplemented with cholesterol and fructose.[7][8]

-

Duration: Typically 8 to 16 weeks to induce obesity, insulin resistance, and significant hepatic steatosis.[8][9]

-

DEA Administration: DEA or its source extract (e.g., A. cinnamomea) is administered concurrently with the HFD via oral gavage. Doses can range from 200 to 500 mg/kg body weight per day for extracts.[5]

-

Endpoint Analysis: Livers and serum are collected for histological analysis (H&E, Oil Red O staining), biochemical assays (triglycerides, cholesterol), and molecular analysis (Western blot, RT-qPCR).

-

-

Methionine-Choline Deficient (MCD) Diet Induced NAFLD:

-

Species/Strain: C57BL/6J mice.[5]

-

Diet: A purified diet lacking methionine and choline. This model induces steatohepatitis with inflammation and fibrosis but is not associated with obesity or insulin resistance.[5][8]

-

Duration: 4 to 8 weeks.

-

DEA Administration: Oral gavage as described for the HFD model.

-

Endpoint Analysis: Similar to the HFD model, with a particular focus on markers of inflammation and fibrosis.

-

In Vitro Model of Hepatic Steatosis

-

Cell Lines: Human hepatoma cell lines (HepG2, Huh-7) or primary mouse/human hepatocytes.[5][10]

-

Induction of Steatosis: Cells are cultured to ~80% confluence and then incubated with free fatty acids, typically a mixture of oleic acid (OA) and palmitic acid (PA) (e.g., 2:1 ratio) or OA alone, complexed to BSA. A common concentration is 0.5 mM to 1.0 mM OA for 24 hours.[10][11]

-

DEA Treatment: DEA is co-incubated with the fatty acid medium at various concentrations (e.g., 10-50 µM) for the duration of the steatosis induction.[2]

-

Endpoint Analysis:

-

Lipid Accumulation: Visualized and quantified by Oil Red O staining, followed by isopropanol extraction and colorimetric measurement at ~500 nm.[10]

-

Triglyceride Content: Measured using commercially available colorimetric assay kits.

-

Gene/Protein Expression: Analyzed via RT-qPCR and Western blotting.

-

Key Biochemical Assays

-

ALDH2 Activity Assay:

-

Principle: This assay measures the conversion of a substrate (e.g., acetaldehyde) to its product by ALDH2, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm or coupled to a colorimetric probe measured at ~450 nm.[12][13][14]

-

Protocol Outline:

-

Prepare liver tissue or cell lysates in an appropriate extraction buffer.[12]

-

Quantify total protein concentration (e.g., via Bradford assay).

-

Add a standardized amount of protein lysate (e.g., 300 µg) to an assay mix containing a buffer (e.g., 100 mM sodium pyrophosphate, pH 9) and NAD+.[13]

-

Initiate the reaction by adding the acetaldehyde substrate.

-

Monitor the increase in absorbance at the appropriate wavelength (340 nm or 450 nm) over time using a microplate reader.[13][14]

-

Calculate activity based on a standard curve (e.g., NADH standard curve).[14]

-

-

-

Western Blot Analysis:

-

Purpose: To quantify the protein levels of key targets such as ALDH2, p-AMPK, SREBP-1c, FAS, CPT1, etc.

-

Protocol Outline:

-

Extract total protein from liver tissue or cultured cells using RIPA lysis buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-ALDH2, anti-p-AMPK, anti-β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an ECL (electrochemiluminescence) system and quantify band density using software like ImageJ.[5]

-

-

Experimental Workflow Visualization

Figure 3. General experimental workflow for evaluating DEA.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for fatty liver disease through a clear, primary mechanism: the upregulation of ALDH2. This leads to a cascade of beneficial downstream effects, including reduced oxidative stress, decreased inflammation, and the normalization of hepatic lipid metabolism. The supporting evidence from both in vivo and in vitro models is robust.

Future research should focus on:

-

Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic profile and conducting formal toxicology studies are essential next steps for clinical translation.

-

Clinical Trials: Given the strong preclinical data, progression to Phase I human clinical trials is warranted to assess safety, tolerability, and pharmacodynamics in healthy volunteers and eventually in patients with NAFLD/MASLD.

-

Synergistic Therapies: Investigating the potential of DEA in combination with other NAFLD therapeutic candidates (e.g., AMPK activators, PPAR agonists) could reveal synergistic effects and more potent treatment regimens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of DEA derivatives could lead to the development of novel compounds with enhanced potency, selectivity, and improved drug-like properties.

References

- 1. Protective Effects of Antrodia cinnamomea and Its Constituent Compound this compound 32 Against Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of Antrodia Cinnamomea Against Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abcam.co.jp [abcam.co.jp]

- 13. ALDH2 Activity Reduces Mitochondrial Oxygen Reserve Capacity in Endothelial Cells and Induces Senescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

Dehydroeburicoic Acid: A Dual Inhibitor of Keap1-Nrf2 and GSK3β - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeburicoic acid (DEA), a triterpenoid found in Antrodia cinnamomea, has emerged as a promising therapeutic candidate due to its dual inhibitory action on two key cellular signaling pathways: the Keap1-Nrf2 protein-protein interaction (PPI) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] This dual inhibition uniquely positions DEA as a potent activator of the Nrf2 antioxidant response, a critical mechanism for cellular defense against oxidative stress. This technical guide provides an in-depth overview of DEA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to the Keap1-Nrf2 and GSK3β Signaling Pathways

The Keap1-Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress.[4] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), targeting it for ubiquitination and subsequent degradation by the proteasome.[1][5] This process keeps the levels of Nrf2 low. However, upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[1][5]